4-Chloro-5-methyl-2-nitroaniline
Description
Position of 4-Chloro-5-methyl-2-nitroaniline within the Aniline (B41778) and Nitrobenzene (B124822) Chemical Space
This compound is a distinct molecule within the broader chemical space of aniline and nitrobenzene derivatives. Its structure, featuring a chlorine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 2-position relative to the amino group, is key to its chemical behavior.
The presence and specific arrangement of these substituents significantly influence the electronic and steric properties of the molecule. The nitro group at the ortho position and the chlorine atom at the para position are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. The methyl group at the meta position has a mild electron-donating effect. This particular substitution pattern confers a unique reactivity that makes it a valuable intermediate in targeted organic synthesis.
The general synthesis of this compound typically involves a multi-step process. A common route starts with the acetylation of 4-chloro-5-methylaniline to protect the amino group. This is followed by a controlled nitration step, where the acetyl group directs the incoming nitro group to the ortho position. The final step is the removal of the acetyl protecting group through hydrolysis to yield the desired product.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 7149-73-7 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
Foundational Research Trajectories for Halogenated and Alkylated Nitroaniline Compounds
The systematic study of halogenated and alkylated nitroaniline compounds has its roots in the expansion of the synthetic dye industry in the late 19th and early 20th centuries. Researchers at the time sought to create a wide palette of colors by modifying the structure of simple aromatic compounds. The introduction of halogen and alkyl groups onto the nitroaniline framework was found to be a powerful method for tuning the color and properties of the resulting dyes. gneechem.com
Early research focused on developing reliable methods for the synthesis of these compounds, often involving harsh reaction conditions. However, with growing concerns about environmental impact and the need for more efficient industrial processes, research trajectories have shifted towards the development of greener and more selective synthetic methods. This includes the use of novel catalysts and continuous flow reactors for nitration and other key transformations, which can lead to higher yields and reduced waste. researchgate.net
The selective hydrogenation of halogenated nitroaromatics to produce haloanilines is a significant area of research, as these products are important intermediates in the pharmaceutical and agrochemical industries. researchgate.net The challenge lies in selectively reducing the nitro group without affecting the halogen substituent, which requires carefully designed catalytic systems. researchgate.net
Significance as Intermediates for Advanced Organic Synthesis and Materials Science
The true value of this compound and related compounds lies in their role as versatile intermediates for the synthesis of more complex molecules with valuable properties.
In the realm of advanced organic synthesis , these compounds are key starting materials for a variety of products:
Dyes and Pigments: The amino group in this compound can be diazotized and then coupled with other aromatic compounds to produce a wide range of azo dyes. These dyes are used extensively in the textile, leather, and printing industries. gneechem.com
Pharmaceuticals: The specific substitution pattern of this molecule makes it a useful building block for the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amino group, which can then be further functionalized to create complex molecular architectures found in various drugs.
Agrochemicals: Derivatives of halogenated and alkylated nitroanilines are used in the production of herbicides and insecticides. The presence of the nitro and chloro groups can contribute to the biological activity of the final product. gneechem.com
In materials science , nitroaniline derivatives are being explored for their potential in creating advanced materials with specific optical and electronic properties. The "push-pull" nature of these molecules, with both electron-donating and electron-withdrawing groups, can lead to large nonlinear optical responses. This makes them candidates for applications in optoelectronics and photonics. Research is ongoing to synthesize new nitroaniline-based polymers and other materials with tailored properties for these high-tech applications. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEDTNPAJWUVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991932 | |
| Record name | 4-Chloro-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-73-7 | |
| Record name | NSC72327 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design for 4 Chloro 5 Methyl 2 Nitroaniline and Analogues
Direct and Indirect Synthetic Pathways to Substituted Nitroaniline Systems
The construction of substituted nitroaniline systems like 4-chloro-5-methyl-2-nitroaniline can be achieved through several synthetic routes, primarily involving nitration, amination, and the reduction of nitroaromatic precursors.
Nitration Reactions: Regioselectivity and Process Optimization
Nitration is a fundamental process for introducing a nitro group onto an aromatic ring. nih.gov For the synthesis of this compound, the regioselectivity of the nitration step is critical.
One common strategy involves the nitration of a pre-existing substituted aniline (B41778). For instance, the synthesis can start from 4-chloro-3-methylaniline. sigmaaldrich.com To control the nitration and prevent unwanted side reactions, the amino group is often protected, for example, by acetylation with acetic anhydride (B1165640) to form N-acetyl-4-chloro-3-methylaniline. This protection moderates the activating effect of the amino group and directs the incoming nitro group. The subsequent nitration with a mixture of nitric acid and sulfuric acid typically directs the nitro group to the position ortho to the amino group, yielding N-acetyl-4-chloro-5-methyl-2-nitroaniline. The final step is the deprotection of the amino group via hydrolysis to yield this compound.
Another pathway starts with m-dichlorobenzene. Nitration of m-dichlorobenzene with mixed acid (sulfuric and nitric acid) yields 2,4-dichloronitrobenzene (B57281). google.com This intermediate can then undergo further reactions to introduce the methyl and amino groups.
The regioselectivity of nitration is influenced by the electronic and steric effects of the substituents already present on the aromatic ring. ulisboa.pt In the case of aniline derivatives, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. learncbse.in However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. learncbse.in This can lead to a mixture of products. Protecting the amino group as an acetanilide (B955) mitigates this issue and favors ortho/para substitution. rsc.org
| Starting Material | Reagents | Key Intermediate | Final Product |
| 4-Chloro-3-methylaniline | 1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺ | N-acetyl-4-chloro-5-methyl-2-nitroaniline | This compound |
| m-Dichlorobenzene | 1. HNO₃/H₂SO₄ | 2,4-Dichloronitrobenzene | Further steps required |
Amination Approaches: High-Pressure and Catalytic Amination
Amination reactions provide a direct route to forming the C-N bond in aniline derivatives. These methods can be particularly useful when starting with a halogenated nitroaromatic compound.
High-Pressure Amination: A notable industrial method for synthesizing related compounds involves high-pressure amination. For example, the production of 5-chloro-2-nitroaniline (B48662) can be achieved by reacting 2,4-dichloronitrobenzene with liquid ammonia (B1221849) in an autoclave at high temperatures (140-150°C) and pressures (7.0-8.5 MPa). google.com This process, known as the Ullmann condensation, is a type of nucleophilic aromatic substitution where ammonia acts as the nucleophile, displacing a chlorine atom. organic-chemistry.org Similar conditions could be adapted for related structures. For instance, reacting 2,4,5-trichloronitrobenzene (B44141) with ammonia at high temperatures (150-220°C) can produce 4,5-dichloro-2-nitroaniline. google.comgoogle.com
Catalytic Amination: Modern synthetic chemistry often employs transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which can be more versatile and occur under milder conditions than traditional high-pressure methods. wikipedia.org These reactions typically use palladium, copper, or nickel catalysts to couple an aryl halide with an amine. acs.orgnih.govrsc.org For instance, a palladium catalyst with a specialized ligand can facilitate the amination of aryl chlorides with ammonia to produce primary anilines. acs.org While specific examples for this compound are not prevalent in the provided results, the general principles of catalytic amination are broadly applicable to a wide range of substituted aryl halides. organic-chemistry.org
| Method | Starting Material Example | Reagents | Conditions | Product Example |
| High-Pressure Amination | 2,4-Dichloronitrobenzene | Liquid Ammonia | 140-150°C, 7.0-8.5 MPa | 5-Chloro-2-nitroaniline |
| Catalytic Amination | Aryl Halide | Amine, Catalyst (e.g., Pd, Cu, Ni), Base | Varies (often milder than high-pressure) | Arylamine |
Reduction of Nitroaromatic Precursors: Selective Functional Group Transformations
The selective reduction of a nitro group in a polynitroaromatic compound to an amino group is a key strategy for synthesizing nitroanilines. organic-chemistry.org This approach is valuable when direct nitration of a substituted aniline is not regioselective or leads to over-nitration.
Various reducing agents can be employed to achieve this selective transformation. The choice of reagent is crucial to avoid the reduction of other functional groups present in the molecule, such as halogens. Common methods include:
Sodium Sulfide or Hydrosulfide : These reagents are known for their ability to selectively reduce one nitro group in the presence of others. rsc.orgstackexchange.com The Zinin reduction, which uses sulfide, hydrosulfide, or polysulfides, is a classic method for this transformation. stackexchange.com
Stannous Chloride (SnCl₂) in Acidic Medium : This is a widely used method for the reduction of aromatic nitro compounds. jst.go.jp
Catalytic Hydrogenation : Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas can also effect the reduction. wikipedia.org The conditions can often be tuned to be selective.
Sodium Borohydride (NaBH₄) in the presence of a transition metal catalyst : NaBH₄ alone is generally not strong enough to reduce a nitro group, but its reactivity can be enhanced with catalysts like nickel complexes. jsynthchem.com
For dinitro compounds, the regioselectivity of the reduction is influenced by the electronic and steric environment of the nitro groups. Generally, the less sterically hindered nitro group is preferentially reduced. stackexchange.com In cases where a nitro group is ortho to an activating group like an amino or hydroxyl group, that nitro group is often preferentially reduced. stackexchange.com
| Reducing Agent System | Substrate Type | Key Features |
| Sodium Sulfide/Hydrosulfide | Polynitroaromatics | Selective reduction of one nitro group. rsc.orgstackexchange.com |
| Stannous Chloride (SnCl₂) | Aromatic nitro compounds | Widely used, effective in acidic media. jst.go.jp |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aromatic nitro compounds | Conditions can be tuned for selectivity. wikipedia.org |
| NaBH₄ / Transition Metal Catalyst | Aromatic nitro compounds | Enhances reducing power of NaBH₄. jsynthchem.com |
Advanced Derivatization and Functionalization Strategies
Once this compound is synthesized, it can serve as a versatile intermediate for further chemical modifications.
N-Alkylation and N-Acylation Reactions
The amino group of this compound can undergo N-alkylation and N-acylation to introduce various substituents.
N-Alkylation : This involves the reaction of the aniline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. For example, N-methylation of aniline can be achieved using methanol (B129727) at elevated temperatures over an acid catalyst. wikipedia.org This would produce N-methyl-4-chloro-5-methyl-2-nitroaniline.
N-Acylation : This reaction typically involves treating the aniline with an acyl chloride or an acid anhydride. wikipedia.orggoogle.com For instance, reaction with acetyl chloride would yield N-acetyl-4-chloro-5-methyl-2-nitroaniline. This acylation is also a key step in the protective group strategy for controlling nitration, as mentioned earlier.
Ring-Functionalization via Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAᵣ). The nitro group, particularly when positioned ortho or para to a leaving group (in this case, the chlorine atom), stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org
This allows the chlorine atom to be displaced by various nucleophiles. For example, reaction with sodium hydroxide (B78521) could potentially replace the chlorine with a hydroxyl group. libretexts.org The rate and feasibility of such reactions depend on the strength of the nucleophile and the reaction conditions. The methyl group at the 5-position may exert some steric hindrance, potentially influencing the reactivity at the 4-position.
Transformations of Amino and Nitro Groups to Diverse Functionalities
The strategic positioning of the amino and nitro groups on the this compound scaffold makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. The differential reactivity of these two functionalities allows for selective transformations, providing pathways to diverse chemical entities, most notably heterocyclic systems. The primary transformations involve the reduction of the nitro group to a second amino functionality and the conversion of the existing amino group into other functionalities via diazotization.
Reduction of the Nitro Group
The most significant transformation of this compound is the selective reduction of its nitro group (-NO₂) to an amino group (-NH₂). This reaction yields 4-chloro-5-methyl-1,2-phenylenediamine, a key building block for various heterocyclic compounds. This conversion is typically achieved through catalytic hydrogenation, a clean and efficient method.
A documented method for this transformation involves the use of hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst in an ethanol (B145695) solvent. This process effectively reduces the nitro group while preserving the chloro- and amino-substituents on the aromatic ring. sci-hub.st Other classical reduction methods, such as using tin (Sn) metal in the presence of hydrochloric acid (HCl), are also applicable for this type of transformation. The resulting diamine is a versatile precursor, particularly for reactions that involve condensation with dicarbonyl compounds or their equivalents to form fused ring systems.
Table 1: Nitro Group Reduction of this compound
| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |
| This compound | H₂ / Pd-C, Ethanol | 4-Chloro-5-methyl-1,2-phenylenediamine | Catalytic Hydrogenation | |
| This compound | Sn / HCl | 4-Chloro-5-methyl-1,2-phenylenediamine | Metal/Acid Reduction |
Transformations via the Diamine Intermediate
The generation of 4-chloro-5-methyl-1,2-phenylenediamine opens up numerous synthetic possibilities. The two adjacent amino groups serve as a nucleophilic "handle" for the construction of heterocyclic rings. For instance, this diamine is a direct precursor to substituted benzimidazoles, which are important pharmacophores. chemsrc.com The general synthesis involves the condensation of the diamine with a carboxylic acid or its derivative (like an aldehyde or orthoester), leading to the formation of the fused imidazole (B134444) ring.
The following table outlines the subsequent cyclization reaction of the diamine intermediate, which is a direct consequence of the initial nitro group transformation.
Table 2: Heterocyclic Synthesis from the Diamine Intermediate
| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |
| 4-Chloro-5-methyl-1,2-phenylenediamine | Carboxylic Acid (R-COOH) or equivalent | 5-Chloro-6-methyl-substituted-1H-benzimidazole | Condensation/Cyclization | chemsrc.com |
Transformations of the Amino Group via Diazotization
The primary aromatic amine group of this compound can be converted into a diazonium salt. This classic transformation, known as diazotization, involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). wikipedia.org
The resulting diazonium salt is a highly versatile intermediate, although it is often unstable and used directly in the next synthetic step. Through reactions like the Sandmeyer reaction, the diazonium group (-N₂⁺) can be replaced by a wide variety of substituents, including halides (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups. wikipedia.org This allows for extensive functionalization of the aromatic ring at the position of the original amino group. While specific examples detailing the diazotization of this compound are not prevalent in readily available literature, this pathway is a fundamental and predictable reaction for substituted anilines. wikipedia.org
Table 3: Representative Diazotization and Subsequent Transformations
| Starting Material | Reagents and Conditions | Intermediate | Subsequent Reagent | Final Product | Reaction Type | Reference |
| This compound | NaNO₂, HCl, 0-5 °C | 4-Chloro-5-methyl-2-nitrobenzenediazonium chloride | CuCl | 1,4-Dichloro-2-methyl-5-nitrobenzene | Diazotization -> Sandmeyer | wikipedia.org |
| This compound | NaNO₂, HCl, 0-5 °C | 4-Chloro-5-methyl-2-nitrobenzenediazonium chloride | CuCN | 5-Chloro-4-methyl-2-nitrobenzonitrile | Diazotization -> Sandmeyer | wikipedia.org |
| This compound | NaNO₂, HCl, 0-5 °C | 4-Chloro-5-methyl-2-nitrobenzenediazonium chloride | H₂O, Δ | 4-Chloro-5-methyl-2-nitrophenol | Diazotization -> Hydrolysis | wikipedia.org |
Advanced Structural Elucidation and Supramolecular Organization of 4 Chloro 5 Methyl 2 Nitroaniline
Single-Crystal X-ray Diffraction Studies for Atomic Arrangement
Specific experimental data from single-crystal X-ray diffraction studies for 4-Chloro-5-methyl-2-nitroaniline is not available in the retrieved search results. Therefore, a detailed analysis of its crystal structure cannot be provided.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Information regarding the crystal system, space group, and unit cell parameters for this compound is not present in the available literature.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A quantitative analysis of bond lengths, bond angles, and dihedral angles is contingent on crystallographic data, which is currently unavailable for this specific compound.
Molecular Conformation and Planarity Assessment
While substituted nitroanilines often exhibit near-planar conformations, a specific assessment of the molecular conformation and planarity for this compound cannot be conducted without precise crystallographic coordinates. nih.gov
Intermolecular Interactions: Hydrogen Bonding Patterns and π-π Stacking
A definitive analysis of the hydrogen bonding patterns and potential π-π stacking interactions within the crystal lattice of this compound requires single-crystal X-ray diffraction data. In related structures, intermolecular N—H⋯O and N—H⋯N hydrogen bonds are significant in stabilizing the crystal packing. nih.govresearchgate.net
Crystallographic Refinement and Data Quality Assessment
Details on the crystallographic refinement process, including R-factors and other quality indicators for this compound, are not available.
Spectroscopic Investigations for Molecular Fingerprinting
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Characteristic Vibrational Mode Assignments for Functional Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, allows for the identification of functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups—amino (-NH₂), nitro (-NO₂), methyl (-CH₃), and chloro (C-Cl)—each exhibit distinct vibrational modes.
The amino group typically shows symmetric and asymmetric stretching vibrations. The nitro group is characterized by strong symmetric and asymmetric stretching bands. The aromatic ring itself has characteristic C-H and C=C stretching and bending vibrations. The presence of the methyl and chloro substituents further defines the spectroscopic fingerprint of the molecule.
Based on data from analogous compounds like 4-Chloro-2-nitroaniline (B28928) and 4-Methyl-2-nitroaniline, the expected vibrational frequencies for this compound can be assigned. chemicalbook.comchemicalbook.com
Table 1: Predicted Vibrational Mode Assignments for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric Stretching | 3400 - 3500 |
| Symmetric Stretching | 3300 - 3400 | |
| Scissoring (Bending) | 1590 - 1650 | |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| C=C Stretching | 1450 - 1600 | |
| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1570 |
| Symmetric Stretching | 1300 - 1370 | |
| Methyl (-CH₃) | Asymmetric Stretching | ~2960 |
| Symmetric Stretching | ~2870 | |
| Chloro (C-Cl) | Stretching | 600 - 800 |
Assessment of Intermolecular Hydrogen Bonding through Vibrational Shifts
The supramolecular organization of this compound in the solid state is significantly influenced by hydrogen bonding. The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) serve as potent hydrogen bond acceptors.
Studies on structurally similar molecules, such as 2-Chloro-5-nitroaniline, have confirmed the presence of intermolecular N-H···O and N-H···N hydrogen bonds that link molecules into a three-dimensional network. researchgate.netnih.gov These interactions are crucial for the stabilization of the crystal structure. nih.govresearchgate.net The formation of these hydrogen bonds causes a noticeable shift in the vibrational frequencies of the involved groups. Specifically, the N-H stretching vibrations are expected to shift to lower wavenumbers (a redshift) and broaden compared to the gas phase or in a non-polar solvent. This is a direct consequence of the weakening of the N-H bond as it interacts with the electronegative oxygen or nitrogen atom of a neighboring molecule.
Electronic Spectroscopy: UV-Visible and Photoluminescence (PL) Characterization
Electronic spectroscopy probes the transitions of electrons between different energy levels within the molecule upon absorption of ultraviolet or visible light.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Visible absorption spectrum of this compound is dominated by the electronic transitions associated with the nitroaniline chromophore. The benzene (B151609) ring substituted with an electron-donating group (amino, -NH₂) and an electron-withdrawing group (nitro, -NO₂) results in significant charge-transfer character.
Two main types of electronic transitions are expected:
π → π* transitions: These high-energy transitions occur within the aromatic system and are typically observed at shorter wavelengths.
n → π* transitions: These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen of the nitro group or the nitrogen of the amino group) to an anti-bonding π* orbital. These are generally of lower energy and appear at longer wavelengths.
The presence of auxochromes (the -CH₃ and -Cl groups) further modifies the absorption profile. The absorption maxima (λ_max) for related compounds provide a basis for estimating the spectral properties of this compound. For instance, the UV-visible spectrum of 2-chloro-4-nitroaniline (B86195) is available for comparison. nist.gov The combination of substituents on the benzene ring influences the energy of the molecular orbitals, leading to shifts in the absorption peaks.
Luminescence Properties and Optoelectronic Relevance
Photoluminescence (PL) is the emission of light from a substance after it has absorbed photons. While many aromatic compounds exhibit fluorescence, nitroaromatics often display weak to non-existent luminescence. The powerful electron-withdrawing nature of the nitro group can promote non-radiative decay pathways, such as intersystem crossing, which quenches potential fluorescence.
Specific photoluminescence data for this compound is not widely reported in the literature, suggesting that it is not a strong emitter. However, compounds with strong intramolecular charge-transfer characteristics, like substituted nitroanilines, are often investigated for their non-linear optical (NLO) properties rather than for light emission. These materials can have applications in technologies like frequency doubling and optical switching.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and structural fragments of a compound.
The molecular formula of this compound is C₇H₇ClN₂O₂, which corresponds to a molecular weight of approximately 186.6 g/mol and an exact mass of about 186.02. chemsrc.com
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern characteristic of chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
The fragmentation of this compound under electron ionization would likely proceed through several established pathways for aromatic nitro compounds, amines, and halogenated aromatics: libretexts.orgmiamioh.edu
Loss of the nitro group: A peak corresponding to [M - NO₂]⁺.
Loss of a chlorine atom: A peak at [M - Cl]⁺.
Alpha-cleavage: Cleavage of the bond adjacent to the amino group.
Loss of small molecules: Such as CO or HCN, following ring fragmentation.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Ion Fragment | Description | Predicted m/z (for ³⁵Cl) |
| [C₇H₇ClN₂O₂]⁺ | Molecular Ion (M⁺) | 186 |
| [C₇H₇ClN₂O₂]⁺ | Molecular Ion Isotope Peak (M+2) | 188 |
| [C₇H₇ClN₂]⁺ | Loss of O₂ | 154 |
| [C₇H₇Cl]⁺ | Loss of N₂O₂ | 126 |
| [C₇H₇N₂O₂]⁺ | Loss of Cl | 151 |
| [C₆H₄ClN₂O₂]⁺ | Loss of CH₃ | 171 |
Computational Chemistry and Theoretical Characterization of 4 Chloro 5 Methyl 2 Nitroaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Chloro-5-methyl-2-nitroaniline. These methods provide a microscopic view of the molecule's properties, which are governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 2-nitroaniline (B44862), DFT calculations have been shown to provide geometric parameters that are in broad agreement with experimental values obtained from techniques like X-ray crystallography nih.govresearchgate.net.
In the case of the related compound 5-methyl-2-nitroaniline (B1293789), DFT calculations revealed that the molecule is approximately planar nih.gov. The amino and nitro groups exhibit slight twists with respect to the benzene (B151609) ring nih.gov. It is anticipated that this compound would adopt a similarly planar conformation, with minor deviations of the substituent groups from the plane of the aromatic ring. The presence of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group is a common feature in 2-nitroaniline derivatives and is expected to be present in this compound, contributing to its planar structure nih.govacs.orgiucr.org.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds.
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Shape | Approximately planar | DFT studies on 5-methyl-2-nitroaniline nih.gov |
| Substituent Orientation | Amino and nitro groups slightly twisted from the ring plane | DFT studies on 5-methyl-2-nitroaniline nih.gov |
| Intramolecular Bonding | Presence of an N-H···O hydrogen bond | Common feature in 2-nitroaniline derivatives nih.govacs.orgiucr.org |
| C-NH2 Bond Length | Shorter than a standard C-N single bond | Delocalization of nitrogen lone pair into the aromatic ring nih.goviucr.org |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties youtube.comwikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor acadpubl.eu. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity acadpubl.eu.
For 5-methyl-2-nitroaniline, DFT calculations have shown that the HOMO is characterized by a significant contribution from the p-orbital of the aniline (B41778) nitrogen atom, indicating its involvement in the delocalized π-system of the aromatic ring nih.govresearchgate.net. This suggests that the amino group is a primary site for electrophilic attack.
In this compound, the HOMO is expected to be similarly distributed over the aromatic ring and the amino group. The LUMO, on the other hand, is likely to be localized more on the nitro group and the aromatic ring, as the nitro group is a strong electron-withdrawing group. The presence of the electron-withdrawing chlorine atom would likely lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity researchgate.netnanosciart.com.
Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound.
| Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Delocalized over the aromatic ring and the amino group | Susceptibility of the amino group and ring to electrophilic attack |
| LUMO | Localized on the nitro group and the aromatic ring | Susceptibility of the nitro group and ring to nucleophilic attack |
| HOMO-LUMO Gap | Influenced by the chloro and nitro substituents | Determines the overall chemical reactivity and stability |
Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack acadpubl.eu. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue researchgate.netiucr.org.
For 5-methyl-2-nitroaniline, the ESP map shows an accumulation of negative charge around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack nih.govresearchgate.net. Conversely, the hydrogen atoms of the amino group exhibit a positive potential, indicating their susceptibility to nucleophilic attack nih.govresearchgate.net.
In this compound, a similar charge distribution is expected. The nitro group's oxygen atoms will be the most electron-rich sites. The chlorine atom, being electronegative, will also contribute to the local electronic landscape, likely creating a region of negative potential around it. The amino group's hydrogen atoms will remain the most electron-poor sites. The ESP map provides a visual representation of how the different functional groups influence the molecule's reactivity, guiding the understanding of its intermolecular interactions iucr.org.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of molecules over time.
The substituent groups in this compound—the amino, nitro, and methyl groups—are not static but can rotate around their single bonds connecting them to the aromatic ring. The energy required to perform these rotations is known as the torsional barrier. The existence of different stable rotational orientations leads to rotational isomerism.
For similar nitroaniline derivatives, theoretical calculations have been used to determine the energy barriers for the rotation of the nitro group mdpi.com. These barriers are influenced by factors such as intramolecular hydrogen bonding and steric hindrance. In this compound, the intramolecular hydrogen bond between the amino and nitro groups would significantly increase the rotational barrier for both of these groups, locking them into a relatively planar conformation. The rotation of the methyl group is generally associated with a much lower energy barrier. Understanding these rotational dynamics is important as the conformation of the molecule can influence its packing in a crystal lattice and its interaction with other molecules.
Prediction of Molecular Descriptors for Structure-Property Relationships
Molecular descriptors are numerical values that encode chemical information and are used to establish relationships between a molecule's structure and its physical, chemical, and biological properties. These descriptors can be calculated from the molecular structure and are instrumental in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies.
For this compound, various molecular descriptors can be computationally predicted. These include electronic descriptors such as dipole moment, polarizability, and hyperpolarizability, which are relevant for predicting its optical properties thaiscience.info. Other important descriptors include topological indices, which describe the connectivity of the atoms, and quantum chemical descriptors like the HOMO and LUMO energies.
The predicted values of these descriptors can then be used to estimate various properties of the molecule, such as its solubility, melting point, and potential biological activity. For instance, descriptors like the octanol-water partition coefficient (logP) can be calculated to predict the lipophilicity of the molecule, which is a crucial factor in its pharmacokinetic profile.
Table 3: Key Molecular Descriptors and Their Significance for this compound.
| Descriptor Category | Specific Descriptors | Significance |
| Electronic | Dipole moment, Polarizability, HOMO/LUMO energies | Prediction of optical properties, reactivity, and intermolecular interactions |
| Topological | Connectivity indices, Shape indices | Correlation with physical properties like boiling point and viscosity |
| Physicochemical | LogP, Molar refractivity | Prediction of solubility, lipophilicity, and biological transport properties |
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a key descriptor in computational chemistry used to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule.
| Computational Parameter | Value |
| Topological Polar Surface Area (TPSA) | 69.16 Ų chemscene.com |
| Hydrogen Bond Acceptors | 3 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
This table presents computationally derived molecular properties for this compound.
Lipophilicity (LogP) and Aqueous Solubility Predictions
Lipophilicity and aqueous solubility are fundamental properties that determine a molecule's behavior in both biological and environmental systems. These characteristics are often estimated using the logarithm of the partition coefficient (LogP), which describes the equilibrium distribution of a compound between an octanol (B41247) and a water phase.
The predicted LogP value for this compound indicates its preference for lipid-rich versus aqueous environments. A positive LogP value suggests a higher affinity for nonpolar environments, which has implications for its absorption, distribution, and potential for bioaccumulation. While specific experimental solubility data in water is not extensively documented in the literature, the LogP value provides a strong indication of low aqueous solubility.
| Predicted Property | Value |
| Lipophilicity (LogP) | 2.13882 chemscene.com |
| Predicted Aqueous Solubility | Low (inferred from LogP) |
This table displays the predicted lipophilicity and inferred aqueous solubility for this compound.
Solvent Effects and Solution Behavior Modeling
Understanding how a molecule interacts with its surrounding solvent is crucial for predicting its reactivity, stability, and spectral properties. Computational models are employed to simulate these interactions, broadly categorized into continuum and explicit solvent models. These studies are vital for applications in synthesis, materials science, and pharmaceutical development nbinno.comnbinno.com.
Continuum Solvation Models
Continuum solvation models, also known as implicit solvent models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient method to approximate the electrostatic effects of the solvent on the solute molecule.
Methods like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used. In these models, the solute is placed within a cavity in the dielectric continuum, and the charge distribution of the solute polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, allowing for the calculation of solvation free energies. For substituted anilines, these models have been successfully used to compute properties such as aqueous one-electron oxidation potentials and to understand how the solvent environment influences molecular stability.
Explicit Solvent Interaction Studies
Explicit solvent models provide a more detailed and physically realistic picture of solvation by modeling individual solvent molecules surrounding the solute. These simulations, often employing quantum mechanics/molecular mechanics (QM/MM) hybrid methods, can capture specific short-range interactions such as hydrogen bonding, which are averaged out in continuum models.
For molecules similar to this compound, such as other nitroaniline derivatives, explicit solvent studies have been used to investigate solvatochromic shifts in electronic spectra and to understand the dynamics of solute-solvent interactions. For instance, studies on p-nitroaniline using QM/MM approaches have detailed how solvents of different polarities (e.g., water, dioxane, cyclohexane) affect its electronic states and relaxation pathways. These methods can elucidate the specific roles of hydrogen bonding and other direct interactions in determining the molecule's behavior in solution. The Reference Interaction Site Model (RISM) is another advanced technique that combines elements of quantum mechanics and statistical mechanics to accurately model solution systems and predict properties like changes in Raman intensities under different solvent conditions.
Role of 4 Chloro 5 Methyl 2 Nitroaniline and Its Derivatives in Advanced Material Synthesis and Design
Precursors for Functional Organic Materials
The distinct reactivity of 4-Chloro-5-methyl-2-nitroaniline makes it a sought-after starting material for various functional organic materials. Its derivatives are integral to the development of specialized colorants, advanced optical materials, and high-performance polymers.
Synthesis of Specialized Pigments and Dyes
Substituted nitroanilines are a well-established class of intermediates in the manufacturing of organic pigments and dyes, particularly azo dyes. epa.govwikipedia.org The synthesis process typically involves the diazotization of the primary amino group on the aniline (B41778) derivative, followed by a coupling reaction with a suitable coupling component. This compound is valuable in this context as the specific substituents (chloro, methyl, and nitro groups) on the aromatic ring influence the final color, lightfastness, and thermal stability of the resulting pigment.
While specific examples for this compound are often proprietary, the general utility is demonstrated by its isomers. For instance, 4-chloro-2-nitroaniline (B28928) is a key component in producing high-quality azo pigments and is used to create transparent and stable colorants for printing inks. google.com These pigments are synthesized by diazotizing the aniline and coupling it with components like acetylaceto-m-xylidide or acetylaceto-2-anisidide. google.com The resulting pigments are noted for their performance in demanding applications.
Table 1: Representative Azo Dye Synthesis Components
| Diazonium Component (from Amine) | Coupling Component | Resulting Pigment Type | Application |
|---|---|---|---|
| 4-Chloro-2-nitroaniline | Acetylaceto-m-xylidide | Azo Pigment | Colorants |
| 2-Methoxy-4-nitroaniline & 4-Chloro-2-nitroaniline (mixture) | Acetylaceto-2-anisidide | Modified Pigment Yellow 74 | Printing Inks google.com |
Development of Optoelectronic Materials and Devices
Nitroaniline derivatives are of significant interest in the field of optoelectronics due to their potential for exhibiting nonlinear optical (NLO) properties. These properties are crucial for applications in optical signal processing, frequency conversion, and optical switching. The NLO response arises from the molecular structure, where an electron-donating group (like the amino group) and an electron-withdrawing group (the nitro group) are connected through a π-conjugated system (the benzene (B151609) ring), creating a "push-pull" electronic effect.
Research on close isomers of this compound highlights the potential of this chemical class. Single crystals of 4-chloro-2-nitroaniline (4Cl2NA) have been shown to possess exceptional NLO properties, with a second-harmonic generation (SHG) efficiency three times greater than that of the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). sphinxsai.com Similarly, studies on 2-methyl-4-nitroaniline (B30703) (MNA) crystals demonstrate their suitability for third-order NLO applications, such as optical switching. springerprofessional.de The presence of chloro and methyl groups on the this compound molecule would further modulate these electronic properties, offering a pathway to fine-tune the NLO response for specific device requirements.
Table 2: Nonlinear Optical (NLO) Properties of Related Nitroaniline Crystals
| Compound | Property Investigated | Key Finding | Potential Application |
|---|---|---|---|
| 4-Chloro-2-nitroaniline (4Cl2NA) | Second-Harmonic Generation (SHG) | SHG efficiency is 3 times that of KDP. sphinxsai.com | Frequency Converters sphinxsai.com |
| 2-Methyl-4-nitroaniline (MNA) | Third-Order NLO | Exhibits properties suitable for third-order NLO. springerprofessional.de | Optical Switching springerprofessional.de |
Applications in Polymer Chemistry and Film Fabrication
In polymer science, substituted anilines serve as important monomers or precursors for high-performance polymers and functional films. The reactivity of the amino group allows for its incorporation into polymer backbones, while the other ring substituents can impart desired properties such as thermal stability, solubility, and high refractive index.
Patents related to isomers demonstrate this application. For example, 5-chloro-2-nitroaniline (B48662) is used in the preparation of high refractive index polyaryl thioether sulfone films, which are valuable materials for micro-mirror components in new image sensors. google.com In another application, 2-methyl-4-nitroaniline has been used to deposit polycrystalline thin films on various substrates, indicating its utility in materials deposition and surface engineering. chemicalbook.com These examples underscore the role of the chloro-nitro-aniline scaffold in creating specialized polymers and films where high performance and specific physical properties are required.
Intermediates for Complex Bioactive Molecules in Chemical Biology Research
The structural framework of this compound is a valuable starting point for the synthesis of complex molecules used in chemical biology and agrochemical research. The compound's functional groups can be sequentially modified to build intricate molecular architectures.
Construction of Heterocyclic Scaffolds for Chemical Probe Development
One of the most significant applications of o-nitroanilines like this compound is in the synthesis of benzimidazoles. The benzimidazole (B57391) ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and is a core structure in many chemical probes and pharmaceutical agents. chemicalbook.com
The common synthetic route involves the reductive cyclization of the o-nitroaniline precursor. In this one-pot reaction, the nitro group is first reduced to an amino group, typically using a reducing agent like sodium dithionite (B78146) or catalytic hydrogenation. The resulting in-situ generated diamine then condenses with an aldehyde or carboxylic acid to form the imidazole (B134444) ring, completing the benzimidazole scaffold. The substituents from the original aniline, such as the chloro and methyl groups on this compound, become part of the final benzimidazole structure, allowing for the creation of a diverse library of substituted compounds for screening and probe development.
Synthesis of Agrochemicals and Related Research Compounds
The benzimidazole scaffold, derived from precursors like this compound, is central to a class of broad-spectrum anthelmintic (anti-worm) agents used in veterinary medicine. A prime example is Fenbendazole, a widely used anthelmintic that is chemically a benzimidazole derivative. google.compatsnap.com
The synthesis of Fenbendazole and related compounds relies on a substituted 2-nitroaniline (B44862) intermediate. google.compatsnap.com The general pathway involves the reaction of the 2-nitroaniline derivative with a thiophenol, followed by reduction of the nitro group and subsequent cyclization to form the core benzimidazole ring. Although various halogenated nitroanilines can be used, the fundamental transformation highlights the critical role of this class of intermediates in producing potent agrochemical and veterinary compounds. patsnap.com The use of this compound as the starting material would lead to the synthesis of novel Fenbendazole analogs, which could be researched for enhanced activity or different specificity.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Potassium dihydrogen phosphate (KDP) |
| 4-Chloro-2-nitroaniline |
| 2-Methoxy-4-nitroaniline |
| Acetylaceto-m-xylidide |
| Acetylaceto-2-anisidide |
| 4-Nitroaniline |
| 2,4-Dihydroxybenzophenone |
| 2-Methyl-4-nitroaniline |
| Morpholinium 2-chloro-4-nitrobenzoate |
| 5-Chloro-2-nitroaniline |
| Fenbendazole |
| 5-Bromo-2-nitroaniline |
| m-Chloroaniline |
Comparative and Interdisciplinary Studies on Nitroaniline Derivatives
Structure-Function Relationships Across Substituted Nitroaniline Classes
Impact of Substituent Position and Nature on Reactivity
In 4-Chloro-5-methyl-2-nitroaniline, the benzene (B151609) ring is decorated with four distinct substituents, each imparting a specific influence:
Amino (-NH₂) Group: The amino group is a powerful activating group, meaning it increases the electron density of the aromatic ring through resonance. chemistrysteps.com This makes the ring more susceptible to electrophilic attack. It typically directs incoming electrophiles to the ortho and para positions.
Nitro (-NO₂) Group: The nitro group is one of the strongest electron-withdrawing groups. nih.gov Its presence deactivates the aromatic ring, making it less reactive towards electrophiles. This deactivation is a result of both inductive effects (the high electronegativity of nitrogen and oxygen) and resonance effects that pull electron density from the ring. nih.govwikipedia.org
Methyl (-CH₃) Group: The methyl group is a weak electron-donating group through an inductive effect, slightly activating the ring. learncbse.in
The combined influence of these groups in this compound creates a complex reactivity profile. The strong electron-withdrawing nature of the nitro group significantly reduces the basicity of the amino group. For anilines, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which decreases basicity compared to aliphatic amines. chemistrysteps.comwikipedia.org This effect is magnified by the presence of electron-withdrawing substituents like the nitro group. The table below illustrates how the position of a single nitro group dramatically decreases the basicity (increases the pKa of the conjugate acid) of aniline (B41778).
| Compound | pKa of Conjugate Acid | Basicity Relative to Aniline |
| Aniline | 4.62 | Reference |
| 3-Nitroaniline | 2.46 | Weaker |
| 4-Nitroaniline | 1.00 | Weaker |
| 4-Trifluoromethylaniline | 2.75 | Weaker |
| 4-Methoxyaniline | 5.36 | Stronger |
| This table demonstrates the electronic effect of substituents on the basicity of aniline. Electron-withdrawing groups like nitro and trifluoromethyl decrease basicity, while electron-donating groups like methoxy (B1213986) increase it. wikipedia.org |
In electrophilic substitution reactions, the final position of an incoming group is determined by the net effect of all substituents. While the amino group is a strong ortho, para-director, nitration of aniline in an acidic medium can lead to a significant amount of the meta-product. This is because the acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing group. chemistrysteps.comlearncbse.in In this compound, the positions are already fixed, but this principle highlights the importance of reaction conditions in determining outcomes for related syntheses.
Methodological Advances in Synthesis and Characterization Applicable to Nitroanilines
The synthesis and analysis of polysubstituted nitroanilines like this compound benefit from ongoing advancements in organic chemistry.
Traditional synthesis often involves the nitration of an aniline derivative. nih.govresearchgate.net To control the position of nitration and avoid unwanted side reactions such as oxidation, the highly activating amino group is often protected, for instance, by acetylation. Following nitration, the protecting group is removed to yield the desired nitroaniline. chemistrysteps.com
Modern synthetic chemistry seeks more efficient, selective, and environmentally sustainable methods.
Catalytic Systems: New catalytic systems are being developed to improve the synthesis of aniline derivatives. For instance, palladium-based catalysts with specialized ligands have been used for the para-selective C-H olefination of anilines, offering a more direct route to certain functionalized products. uva.nl For the reduction of nitroarenes to anilines, electrochemical methods using polyoxometalate redox mediators provide a selective alternative to traditional high-temperature hydrogenation, avoiding the need to handle hydrogen gas and tolerating a wider range of functional groups. acs.org
Novel Approaches: Innovative one-pot cascade reactions are being designed to construct anilines from non-aromatic precursors, such as cyclohexanones and amines, using photoredox catalysis. acs.org This approach avoids traditional, often harsh, electrophilic aromatic substitution chemistry. acs.org Furthermore, denitrative functionalization, where the nitro group itself is replaced, is an emerging strategy that allows for late-stage molecular modifications. researchgate.net
The characterization of this compound and its relatives relies on a suite of modern analytical techniques. These methods provide crucial information about the compound's structure, purity, and properties.
| Technique | Type of Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from a mixture and provides its molecular weight and fragmentation pattern, which helps confirm the molecular structure. Characteristic fragments for nitroaromatics are often observed. nih.govresearchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H stretch of the amine, N=O stretch of the nitro group, C-Cl stretch) by their characteristic absorption frequencies. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule. The absorption maxima are influenced by the substituents on the aromatic ring and can indicate charge-transfer characteristics. acs.orgchemrxiv.org |
| High-Performance Liquid Chromatography (HPLC) | Used to separate, identify, and quantify the compound in a mixture, essential for assessing purity and monitoring reaction progress. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive assignment of the structure and the relative positions of the substituents. |
| This table summarizes key analytical techniques used to characterize nitroaniline derivatives and the structural insights each provides. |
Future Research Directions in the Chemistry of this compound and Related Compounds
Nitroaromatic compounds, including substituted nitroanilines, are crucial intermediates in the chemical industry. nih.gov Their functional and chemical diversity makes them valuable building blocks for a wide range of products. Future research on this compound is likely to advance in several key areas:
Synthesis of Novel Bioactive Molecules: Anilines and nitroaromatics are prevalent structures in pharmaceuticals and agrochemicals. nih.govvantagemarketresearch.com Future work could focus on using this compound as a starting material for the synthesis of new compounds with potential therapeutic applications (e.g., antimicrobial or anticancer agents) or as new pesticides. The reduction of the nitro group to a new amino group would create a diamine, a versatile precursor for many complex heterocyclic structures.
Development of Advanced Materials: Nitroaniline derivatives have been investigated for their applications in materials science, particularly in non-linear optics and as dopants to enhance the electro-optical properties of liquid crystals. Research could explore whether this compound or its derivatives possess unique properties suitable for creating new functional materials, dyes, or pigments. marketresearchfuture.comtransparencymarketresearch.com The global market for dye intermediates is growing, with a significant push towards developing high-performance and eco-friendly products. marketresearchintellect.commarketbusinessinsights.com
Green Chemistry and Sustainable Synthesis: There is a strong trend in the chemical industry toward developing more sustainable and environmentally friendly processes. marketresearchintellect.com Future research will likely focus on creating greener synthetic routes to this compound and related compounds. This includes using less hazardous reagents, employing catalytic rather than stoichiometric reagents, reducing waste, and designing more atom-economical reactions. researchgate.net
Bioremediation and Environmental Fate: The widespread use of nitroaromatic compounds has led to environmental contamination. nih.gov Understanding the environmental fate and potential for biodegradation of compounds like this compound is crucial. Research could focus on identifying microorganisms or enzymatic pathways capable of degrading this specific molecule, which could inform bioremediation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
